molecular formula C13H15Cl2N3 B2899571 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride CAS No. 1177341-85-3

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride

Cat. No. B2899571
CAS RN: 1177341-85-3
M. Wt: 284.18
InChI Key: FMBZRDKZMRYBAJ-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is a unique chemical compound with the molecular formula C13H15Cl2N3 and a molecular weight of 284.18 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

Therapeutic Drug Synthesis

This compound is a key intermediate in the synthesis of various therapeutic drugs. Its structure is integral to the development of medications that target a range of diseases. For instance, derivatives of pyridopyrimidine, such as palbociclib, have been developed for breast cancer treatment .

Proteomics Research

In proteomics, this compound serves as a specialty product. It is used in the study of the proteome to identify and quantify as many proteins as possible, which is crucial for understanding disease mechanisms .

Biological Activity Exploration

Researchers explore the biological activity of this compound, particularly its interaction with various enzymes and receptors in the body. This can lead to the discovery of new drug targets and therapeutic strategies .

Antimicrobial Studies

Compounds similar to 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride have shown moderate activities against bacteria like S. aureus, indicating potential for developing new antimicrobial agents .

Chemical Synthesis and Modification

The compound is used in chemical synthesis and modification processes to create new molecules with potential therapeutic effects. It acts as a building block for constructing more complex chemical structures .

Pharmacological Research

It is utilized in pharmacological research to study the effects of new drug candidates. The compound’s role in the modulation of biological pathways can provide insights into the pharmacodynamics and pharmacokinetics of new drugs .

Safety and Hazards

This compound is classified as a skin sensitizer (Skin Sens. 1) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It carries the signal word ‘Warning’ and the hazard statement H317, indicating that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.2ClH/c1-2-4-10(5-3-1)13-15-9-11-8-14-7-6-12(11)16-13;;/h1-5,9,14H,6-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBZRDKZMRYBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride

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